REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH:10](Br)Br.CC[OH:15]>O.[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH:10]=[O:15] |f:3.4|
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Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C#N)C=C1)C(Br)Br
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added dropwise
|
Type
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TEMPERATURE
|
Details
|
the reaction was heated to 75° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and H2O
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (0-30% EtOAc in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C#N)C=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |